molecular formula C18H20N2O2 B5739513 N-[2-(acetylamino)phenyl]-4-phenylbutanamide

N-[2-(acetylamino)phenyl]-4-phenylbutanamide

Cat. No.: B5739513
M. Wt: 296.4 g/mol
InChI Key: MLGYUSVPOORQFC-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-4-phenylbutanamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenyl ring, and a butanamide moiety. It has garnered interest due to its potential biological activities and its role in chemical research.

Properties

IUPAC Name

N-(2-acetamidophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(21)19-16-11-5-6-12-17(16)20-18(22)13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGYUSVPOORQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-4-phenylbutanamide typically involves the following steps:

    Acetylation: The starting material, 2-aminophenyl, undergoes acetylation to form 2-(acetylamino)phenyl.

    Coupling Reaction: The acetylated intermediate is then subjected to a coupling reaction with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. This step forms the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[2-(acetylamino)phenyl]-4-phenylbutanoic acid, while reduction could produce N-[2-(amino)phenyl]-4-phenylbutanamide.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-4-phenylbutanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-4-phenylbutanamide involves its interaction with specific molecular targets. For instance, it may inhibit histone deacetylase enzymes, leading to increased acetylation of histones and altered gene expression. This mechanism is particularly relevant in the context of its potential antitumor activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)phenyl]-2-phenylbutanamide
  • N-[2-(acetylamino)phenyl]-2-phenylbutanamide
  • N-[4-(acetylamino)phenyl]-4-phenylbutanamide

Uniqueness

N-[2-(acetylamino)phenyl]-4-phenylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit histone deacetylase enzymes sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .

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